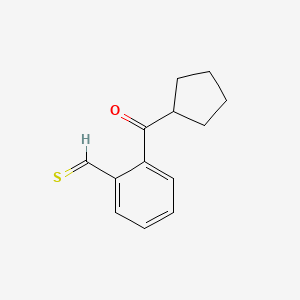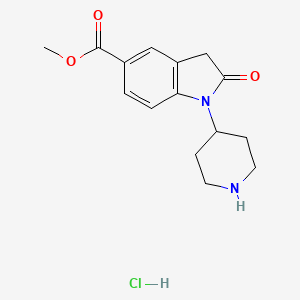
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a piperidine derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 2-oxo-1-(piperidin-4-yl)indoline-5-carboxylate hydrochloride include other indole derivatives, such as:
- Methyl 1-hydroxyindole-3-carboxylate
- Indole-3-acetic acid
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H19ClN2O3 |
|---|---|
Molekulargewicht |
310.77 g/mol |
IUPAC-Name |
methyl 2-oxo-1-piperidin-4-yl-3H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O3.ClH/c1-20-15(19)10-2-3-13-11(8-10)9-14(18)17(13)12-4-6-16-7-5-12;/h2-3,8,12,16H,4-7,9H2,1H3;1H |
InChI-Schlüssel |
FZSNZKCNJQZZGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


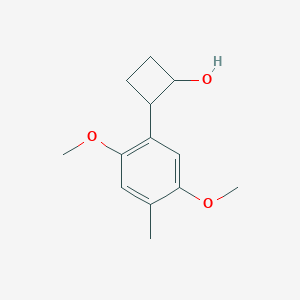


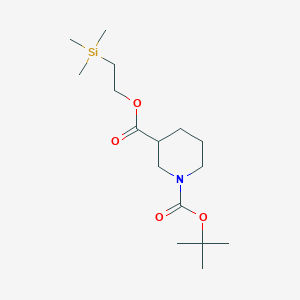
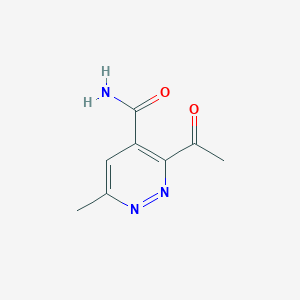
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(methylamino)-, chloride](/img/structure/B13096445.png)
![(4AR,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13096446.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
